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Compound of Interest

Compound Name:
3-Amino-6-nitro-4-phenyl-1H-

quinolin-2-one

Cat. No.: B105388 Get Quote

An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

IUPAC Name: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one[1][2]

This technical guide provides a comprehensive overview of 3-amino-6-nitro-4-phenyl-1H-
quinolin-2-one, a quinolinone derivative primarily known as a process impurity in the synthesis

of the benzodiazepine drug, Nitrazepam[1][3]. The document details its chemical and physical

properties, a plausible synthetic route, its biological context related to the parent drug, and a

representative experimental protocol for biological characterization.

Physicochemical and Spectroscopic Data
The structural and identifying information for 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one is

summarized below. While basic identifiers are well-established, detailed experimental

spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is

therefore predicted based on the known structure and typical values for the constituent

functional groups.

Data Presentation

Table 1: Physicochemical Properties
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Property Value Source

IUPAC Name
3-amino-6-nitro-4-phenyl-
1H-quinolin-2-one

PubChem[1][2]

Synonyms

Nitrazepam EP Impurity A, 3-

Amino-6-nitro-4-

phenylquinolin-2(1H)-one

Pharmaffiliates, PubChem[1][3]

CAS Number 36020-93-6 PubChem[1][2]

Molecular Formula C₁₅H₁₁N₃O₃ PubChem[1][3]

Molecular Weight 281.27 g/mol PubChem[1][3]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)

NC3=C2C=C(C=C3)--

INVALID-LINK--[O-])N

PubChem[1]

| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Spectroscopic Data

Technique Predicted Data

¹H-NMR

δ 10.5-11.5 (s, 1H, -NH-CO), δ 8.0-8.5 (m,
2H, Ar-H ortho to NO₂), δ 7.2-7.6 (m, 6H,
Ar-H of phenyl ring and quinolinone), δ
4.0-5.0 (br s, 2H, -NH₂)

¹³C-NMR
δ 165-170 (C=O), δ 140-150 (Ar-C-NO₂, Ar-C-

N), δ 115-135 (Ar-C), δ 100-110 (Ar-C-NH₂)

FT-IR (cm⁻¹)

~3450-3300 (N-H stretch, amine), ~3200 (N-H

stretch, lactam), ~1650 (C=O stretch, lactam),

~1520 & ~1340 (N-O stretch, nitro group)

| Mass Spec (m/z)| 281 [M]⁺, 280 [M-H]⁺, 251 [M-NO]⁺, 235 [M-NO₂]⁺, 190[2] |
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Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-
2-one
A specific, validated synthesis for this compound as a target molecule is not readily available in

the literature, as it is typically an unintended impurity. However, a plausible and efficient route

can be designed based on the well-established Friedländer annulation, which condenses a 2-

aminoaryl aldehyde or ketone with a compound containing an active methylene group. A

domino nitro-reduction followed by Friedländer cyclization is a modern, effective approach.

Experimental Protocols

Protocol 2.1: Synthesis via Modified Friedländer Annulation

This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone

and ethyl cyanoacetate.

Objective: To synthesize 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one.

Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl

cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable

quinolinone ring.

Materials:

2-amino-5-nitrobenzophenone (1.0 eq)

Ethyl cyanoacetate (1.2 eq)

Sodium ethoxide (2.0 eq)

Anhydrous Ethanol

Hydrochloric acid (1 M)

Ethyl acetate

Brine
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Procedure:

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in

anhydrous ethanol under an inert atmosphere (N₂).

To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added

sequentially at room temperature.

The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours.

Reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the mixture is cooled to room temperature and the ethanol is removed

under reduced pressure.

The resulting residue is dissolved in water and neutralized carefully with 1 M HCl, leading

to the precipitation of the crude product.

The precipitate is filtered, washed with cold water, and dried under vacuum.

Purification is achieved by recrystallization from a suitable solvent such as ethanol or an

ethyl acetate/hexane mixture.

Characterization: The final product's identity and purity should be confirmed using

techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.

Mandatory Visualization
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Synthesis Workflow for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

2-Amino-5-nitrobenzophenone Ethyl Cyanoacetate

Intermediate Adduct
(Knoevenagel Condensation)

3-Cyano-6-nitro-4-phenyl-1H-quinolin-2-one

 Intramolecular
 Cyclization

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
(Final Product)

 Hydrolysis (Implied)
 or alternative starting material

 NaOEt, EtOH
 Reflux

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target compound via Friedländer Annulation.

Biological Context and Activity
3.1. Relevance as a Nitrazepam Impurity

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is listed as "Nitrazepam EP Impurity A" in

pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and

anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be

identified, quantified, and characterized to ensure the safety and efficacy of the final drug

product. The presence of this quinolinone impurity could potentially arise from side reactions or

degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from

Nitrazepam makes its pharmacological and toxicological profiling crucial.
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3.2. Putative Signaling Pathway: GABA-A Receptor Modulation

The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric

modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon

binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻)

to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane,

making it less likely to fire an action potential, thus producing an inhibitory effect on

neurotransmission.

Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the

benzodiazepine site), distinct from the GABA binding site. This binding event does not open the

channel directly but enhances the effect of GABA, increasing the frequency of channel

opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that

impurities could interact with this or other CNS targets, making biological screening essential.

Mandatory Visualization
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Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.

Experimental Protocols

Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol provides a standard method to determine if 3-amino-6-nitro-4-phenyl-1H-
quinolin-2-one binds to the same site as Nitrazepam on the GABA-A receptor.
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Objective: To quantify the binding affinity (Ki) of the test compound for the benzodiazepine

binding site on the GABA-A receptor.

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled

ligand known to bind to the benzodiazepine site (e.g., [³H]-Flunitrazepam) is incubated with a

preparation of brain membranes (rich in GABA-A receptors) in the presence of varying

concentrations of the unlabeled test compound. The ability of the test compound to displace

the radioligand from the receptor is measured.

Materials:

Test Compound: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one

Radioligand: [³H]-Flunitrazepam

Membrane Preparation: Rat or bovine cerebral cortex membranes

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

Positive Control: Unlabeled Diazepam or Nitrazepam

Scintillation fluid and vials

Glass fiber filters

Cell harvester and liquid scintillation counter

Procedure:

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane

preparation, and the serially diluted test compound or control.

Initiate the binding reaction by adding the [³H]-Flunitrazepam at a final concentration close

to its dissociation constant (Kd).
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Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,

4 °C) to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound

radioligand.

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

Quantify the radioactivity on each filter using a liquid scintillation counter.

Data Analysis:

The amount of radioactivity is plotted against the logarithm of the unlabeled ligand

concentration.

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of test compound that displaces 50% of the specific binding of the

radioligand).

The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Conclusion
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a compound of significant interest primarily

within the field of pharmaceutical sciences due to its status as a process-related impurity of

Nitrazepam. While its own biological activity is not well-documented, its structure warrants

investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets.

The synthetic and analytical protocols outlined in this guide provide a framework for

researchers in drug development and quality control to synthesize, characterize, and evaluate

the biological potential of this and other related quinolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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